6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile
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Overview
Description
6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a unique arrangement of pyrazole, pyridazine, and piperazine rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors One common approach includes the formation of the pyrazole ring followed by the construction of the pyridazine and piperazine rings
Formation of Pyrazole Ring: The synthesis begins with the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents to form the pyrazole ring.
Construction of Pyridazine Ring: The pyrazole derivative is then reacted with hydrazine derivatives to form the pyridazine ring.
Formation of Piperazine Ring: The pyridazine derivative is further reacted with piperazine to form the piperazine ring.
Introduction of Pyridine-2-carbonitrile: The final step involves the reaction of the piperazine derivative with pyridine-2-carbonitrile under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can undergo substitution reactions, especially at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under basic or acidic conditions.
Major Products
Oxidation Products: Oxidation can lead to the formation of hydroxylated derivatives.
Reduction Products: Reduction of the nitrile group results in the formation of amine derivatives.
Substitution Products: Substitution reactions can yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antibacterial, and antifungal properties. It serves as a lead compound for the development of new drugs and therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential use in the treatment of various diseases. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in agriculture, pharmaceuticals, and other industries.
Mechanism of Action
The mechanism of action of 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: This compound shares a similar pyrazole and pyridazine structure but differs in the presence of a thioacetohydrazide group.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine: This compound has a similar pyrazole and pyridazine structure but lacks the piperazine and pyridine-2-carbonitrile moieties.
Uniqueness
The uniqueness of 6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile lies in its combination of pyrazole, pyridazine, piperazine, and pyridine-2-carbonitrile rings. This unique arrangement provides the compound with distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H20N8 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
6-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C19H20N8/c1-14-12-15(2)27(24-14)19-7-6-18(22-23-19)26-10-8-25(9-11-26)17-5-3-4-16(13-20)21-17/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
QKBOCEUHVNDYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=CC=CC(=N4)C#N)C |
Origin of Product |
United States |
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